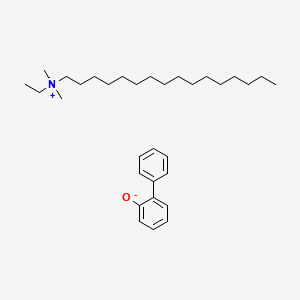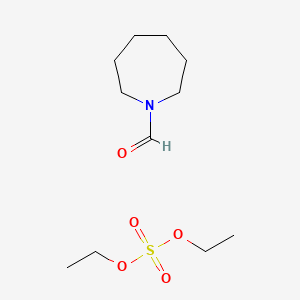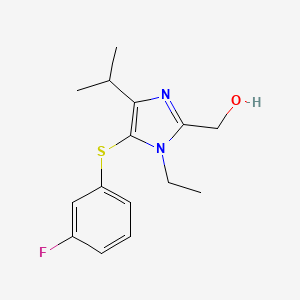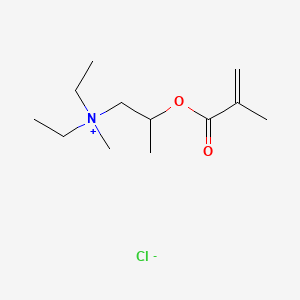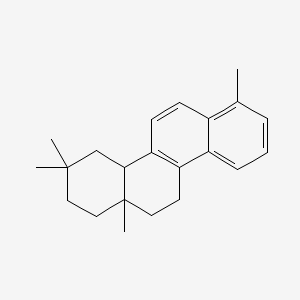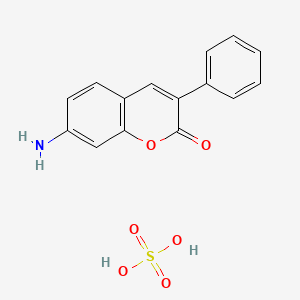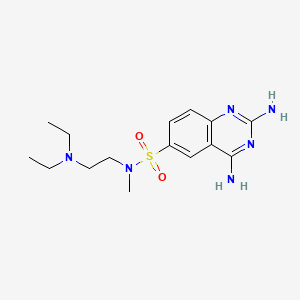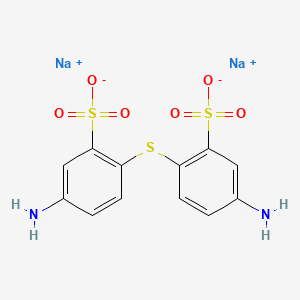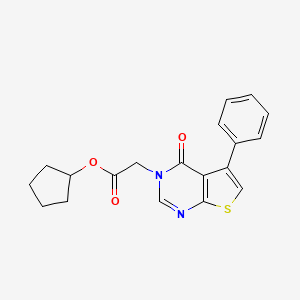
Thieno(2,3-d)pyrimidine-3(4H)-acetic acid, 4-oxo-5-phenyl-, cyclopentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-oxo-5-feniltieno[2,3-d]pirimidin-3(4H)-acético, éster ciclopentílico es un compuesto orgánico complejo que pertenece a la clase de derivados de tienopirimidina. Estos compuestos son conocidos por sus diversas actividades biológicas y potenciales aplicaciones terapéuticas. La estructura única de este compuesto, que incluye un núcleo de tienopirimidina y un grupo éster ciclopentílico, contribuye a sus propiedades químicas y actividades biológicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 4-oxo-5-feniltieno[2,3-d]pirimidin-3(4H)-acético, éster ciclopentílico normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la formación del núcleo de tienopirimidina, seguido de la introducción de los grupos ácido acético y fenilo. El paso final implica la esterificación con ciclopentanol en condiciones ácidas para formar el éster ciclopentílico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para aumentar el rendimiento y reducir los costes. Esto puede incluir el uso de catalizadores, la detección de alto rendimiento de las condiciones de reacción y las técnicas de química de flujo continuo para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-oxo-5-feniltieno[2,3-d]pirimidin-3(4H)-acético, éster ciclopentílico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfones correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo fenilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfones, derivados dihidro y varios compuestos de tienopirimidina sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente neuroprotector y antiinflamatorio.
Medicina: Explorado por sus actividades antivirales, anticancerígenas y antimicrobianas.
Mecanismo De Acción
El mecanismo de acción del ácido 4-oxo-5-feniltieno[2,3-d]pirimidin-3(4H)-acético, éster ciclopentílico implica su interacción con dianas moleculares y vías específicas. Se ha demostrado que el compuesto inhibe la vía inflamatoria NF-kB, reduce el estrés del retículo endoplásmico y previene la apoptosis mediante la modulación de la expresión de proteínas clave como ATF4 y caspasa-3 escindida .
Comparación Con Compuestos Similares
Compuestos Similares
- Tienos[2,3-d][1,2,4]triazolo[1,5-a]pirimidinas
- Tienos[2′,3′:4,5]pirimidino[1,2-b][1,2,4]triazinas
Singularidad
El ácido 4-oxo-5-feniltieno[2,3-d]pirimidin-3(4H)-acético, éster ciclopentílico destaca por su combinación única de un núcleo de tienopirimidina y un grupo éster ciclopentílico, que confiere propiedades químicas y actividades biológicas distintivas. Esto lo convierte en un compuesto valioso para futuras investigaciones y potenciales aplicaciones terapéuticas.
Propiedades
Número CAS |
877046-99-6 |
|---|---|
Fórmula molecular |
C19H18N2O3S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
cyclopentyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C19H18N2O3S/c22-16(24-14-8-4-5-9-14)10-21-12-20-18-17(19(21)23)15(11-25-18)13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2 |
Clave InChI |
SKTCYFYFGPOIOH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


